molecular formula C20H24N6O2S B2884803 1-(benzylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine CAS No. 1049387-83-8

1-(benzylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine

Cat. No.: B2884803
CAS No.: 1049387-83-8
M. Wt: 412.51
InChI Key: VHANTNFMUXNGOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine is a complex organic compound that features a piperazine ring substituted with benzylsulfonyl and tetrazolyl groups

Scientific Research Applications

1-(Benzylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine typically involves multi-step organic reactions. One common approach is to start with the piperazine ring and introduce the benzylsulfonyl group through a sulfonylation reaction. This can be achieved using benzylsulfonyl chloride in the presence of a base such as triethylamine. The tetrazolyl group can be introduced via a cycloaddition reaction involving an azide and an alkyne precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The tetrazolyl group can be reduced under specific conditions to form amine derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfonyl group would yield sulfone derivatives, while reduction of the tetrazolyl group would produce amine derivatives.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfonyl and tetrazolyl groups can contribute to binding affinity and specificity through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzylsulfonyl)piperazine: Lacks the tetrazolyl group, which may result in different biological activity and chemical reactivity.

    4-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)piperazine: Lacks the benzylsulfonyl group, which may affect its solubility and binding properties.

    1-(Benzylsulfonyl)-4-methylpiperazine: Similar structure but without the tetrazolyl group, leading to different applications and reactivity.

Uniqueness

1-(Benzylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine is unique due to the presence of both benzylsulfonyl and tetrazolyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

1-benzylsulfonyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-17-7-9-19(10-8-17)26-20(21-22-23-26)15-24-11-13-25(14-12-24)29(27,28)16-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHANTNFMUXNGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.